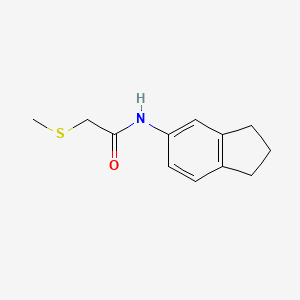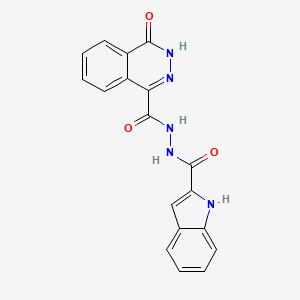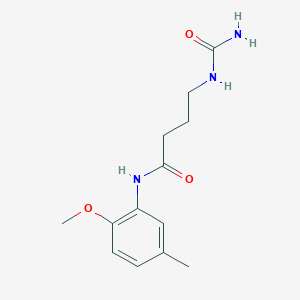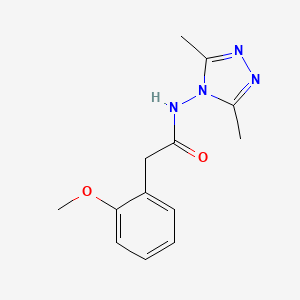
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
科学研究应用
2-(Hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide has potential applications in drug development due to its ability to inhibit certain enzymes and proteins. This compound has been studied for its potential use in cancer treatment, as it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.
作用机制
The mechanism of action of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves its ability to inhibit certain enzymes and proteins. This compound has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is a protein that plays a role in cell division. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide have been studied extensively. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of beta-amyloid, which is a protein that plays a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases.
实验室实验的优点和局限性
One advantage of using 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide in lab experiments is its ability to inhibit certain enzymes and proteins, which makes it a useful tool for studying the mechanisms of these proteins. Additionally, this compound has been shown to have potential applications in drug development, which makes it a valuable compound for drug discovery research. One limitation of using this compound in lab experiments is its limited solubility, which may make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide. One area of research is to further study its potential applications in cancer treatment and Alzheimer's disease. Additionally, research could be done to optimize the synthesis method of this compound to improve its yield and solubility. Finally, research could be done to study the structure-activity relationship of this compound to identify more potent analogs.
合成方法
The synthesis of 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide involves a multistep process. The first step involves the reaction of 4-bromoaniline with ethyl 2-bromoacetate to form 2-(4-bromoanilino)acetic acid ethyl ester. This compound is then reacted with 2-(hydroxymethyl)pyrrolidine to form 2-(hydroxymethyl)-N-(4-bromo-1-ylphenyl)pyrrolidine-1-carboxamide. Finally, the compound is treated with indazole to form 2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide.
属性
IUPAC Name |
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-13-17-5-3-11-22(17)19(25)21-15-7-9-16(10-8-15)23-18-6-2-1-4-14(18)12-20-23/h1-2,4,6-10,12,17,24H,3,5,11,13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSFQKRQKVXCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=C(C=C2)N3C4=CC=CC=C4C=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(hydroxymethyl)-N-(4-indazol-1-ylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]cyclobutanecarboxamide](/img/structure/B7637035.png)
![[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl (2R)-2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B7637043.png)
![N-phenyl-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B7637046.png)
![Cyclopropyl-[4-(4-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7637052.png)

![4-[(5-Bromo-4-methoxypyridin-2-yl)amino]-4-oxobutanoic acid](/img/structure/B7637062.png)

![2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone](/img/structure/B7637077.png)
![N-[5-(4-methylphenyl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B7637101.png)
![N-[(1-benzyl-3,5-dimethylpyrazol-4-yl)methyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7637113.png)
![1-(4-Hydroxyphenyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7637114.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)